4-(2-Fluorophenyl)-4-phenylbutanoicacid
Description
Contextualizing Fluorinated Butanoic Acid Derivatives in Organic Chemistry Research
The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. hokudai.ac.jp Fluorine possesses unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, which can profoundly alter the physicochemical and biological characteristics of a parent compound. ontosight.airesearchgate.net When incorporated into butanoic acid derivatives, fluorine substitution can influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.aiontosight.ai
The presence of fluorine can enhance a molecule's ability to cross cell membranes and can block metabolic pathways, often leading to improved bioavailability and a longer duration of action in pharmacologically active compounds. researchgate.net Research into fluorinated carboxylic acids, in general, has been significant due to their unusual acid strength, chemical stability, and high surface activity. researchgate.net The development of new methods to synthesize fluorinated building blocks, including aromatic carboxylic acids, is an active area of research, highlighting the demand for these compounds in creating new pharmaceuticals, agrochemicals, and functional materials. hokudai.ac.jp
Academic Importance of Phenylbutanoic Acid Scaffolds in Synthetic and Mechanistic Studies
The phenylbutanoic acid scaffold is a core structure in numerous compounds of academic and industrial importance. The parent compound, 4-phenylbutyric acid, is a well-studied molecule that serves as a versatile building block in organic synthesis. chemicalbook.comgoogleapis.comgoogle.com It is used as a reactant in the synthesis of more complex molecules, such as 1-tetralone. chemicalbook.com The general structure, a butyric acid chain attached to a phenyl group, provides a framework that can be readily modified, making it a valuable platform for developing new compounds and materials. nih.govfoodb.ca
From a mechanistic standpoint, molecules based on this scaffold are used to study various chemical transformations and biological processes. longdom.org For instance, 4-phenylbutyric acid itself is known to act as a chemical chaperone, assisting in the proper folding of proteins and reducing endoplasmic reticulum stress. researchgate.netnih.gov This activity has made it a subject of research in neurodegenerative diseases and cancer. nih.govresearchgate.net The versatility of the phenylbutanoic acid framework allows chemists to systematically modify its structure and study the resulting effects on chemical reactivity and biological function, thereby providing insights into structure-activity relationships. mdpi.commdpi.comnih.gov
Rationale for Focused Research on 4-(2-Fluorophenyl)-4-phenylbutanoic Acid within Contemporary Chemical Science
The specific focus on 4-(2-Fluorophenyl)-4-phenylbutanoic acid stems from a logical intersection of the principles outlined above. The rationale for its synthesis and study is rooted in understanding how the precise placement of a fluorine atom on the phenylbutanoic acid scaffold modulates its inherent properties. By introducing a 2-fluoro substituent on one of the phenyl rings, researchers can investigate several key aspects:
Conformational Constraints: The presence of the fluorine atom can introduce conformational restrictions, influencing how the molecule folds and presents its functional groups for interaction. This can lead to altered binding specificities compared to the non-fluorinated parent compound.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of metabolic oxidation. Studying this specific isomer allows for the evaluation of how ortho-fluorination impacts the molecule's metabolic fate.
In essence, 4-(2-Fluorophenyl)-4-phenylbutanoic acid serves as a valuable probe molecule. Its study allows for a detailed examination of the impact of site-specific fluorination on a well-understood chemical scaffold, contributing to the broader knowledge base required for the rational design of new functional molecules in fields ranging from medicinal chemistry to materials science.
Physicochemical Data
Interactive data tables provide key physicochemical information for 4-(2-Fluorophenyl)-4-phenylbutanoic acid and its parent compound, 4-phenylbutanoic acid, for comparative analysis.
Table 1: Properties of 4-(2-Fluorophenyl)-4-phenylbutanoic acid
| Property | Value |
|---|---|
| CAS Number | 2044706-80-9 |
| Molecular Formula | C₁₆H₁₅FO₂ |
| Molecular Weight | 258.29 g/mol |
| SMILES Code | O=C(O)CCC(C1=CC=CC=C1F)C2=CC=CC=C2 |
Data sourced from BLDpharm. bldpharm.com
Table 2: Properties of 4-Phenylbutanoic Acid (Parent Compound)
| Property | Value |
|---|---|
| CAS Number | 1821-12-1 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Melting Point | 49-51 °C |
| Boiling Point | 165 °C (at 10 mmHg) |
| Water Solubility | 5.3 g/L (at 40 °C) |
Data sourced from Sigma-Aldrich, PubChem, and ChemicalBook. chemicalbook.comnih.govmatrix-fine-chemicals.comsigmaaldrich.com
Properties
CAS No. |
2044706-80-9 |
|---|---|
Molecular Formula |
C16H15FO2 |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C16H15FO2/c17-15-9-5-4-8-14(15)13(10-11-16(18)19)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,18,19) |
InChI Key |
FCHAUKBMTCUUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)C2=CC=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Fluorophenyl 4 Phenylbutanoic Acid and Analogues
Established Synthetic Routes to Substituted Butanoic Acids
General methods for synthesizing substituted butanoic acids often involve classical organic reactions to build the carbon skeleton. These routes are fundamental for producing the racemic forms of these compounds or for creating precursors for further chiral synthesis.
Friedel-Crafts Acylation Approaches to Phenylbutanoic Acid Precursors
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a powerful method for forming carbon-carbon bonds with an aromatic ring. wikipedia.orgnih.govmasterorganicchemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.com
For the synthesis of precursors to 4-phenylbutanoic acids, a common strategy involves the acylation of an aromatic ring with a four-carbon acylating agent. A classic example is the reaction of benzene (B151609) with succinic anhydride. This reaction yields 4-oxo-4-phenylbutanoic acid (β-benzoylpropionic acid). The ketone functionality in this intermediate can then be reduced to a methylene (B1212753) group through methods like the Clemmensen or Wolff-Kishner reduction, affording 4-phenylbutanoic acid. organic-chemistry.orgorgsyn.org
A patented method describes the synthesis of 4-phenylbutyric acid by reacting benzene with butyrolactone in the presence of aluminum chloride. googleapis.comgoogle.comgoogle.com The reaction mixture is heated, and after processing, 4-phenylbutyric acid is isolated. google.comgoogle.com This approach offers a direct route to the 4-phenylbutanoic acid skeleton.
Table 1: Examples of Friedel-Crafts Acylation for Phenylbutanoic Acid Precursors
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Intermediate Product | Final Product (after reduction) |
|---|---|---|---|---|
| Benzene | Succinic anhydride | AlCl₃ | 4-oxo-4-phenylbutanoic acid | 4-phenylbutanoic acid |
This methodology can be adapted to synthesize 4-(2-Fluorophenyl)-4-phenylbutanoic acid by using appropriately substituted starting materials in a multi-step sequence.
Strategies for β,γ-Unsaturated Carboxylic Acid Derivatives as Synthetic Intermediates
β,γ-Unsaturated carboxylic acids are valuable intermediates in organic synthesis. Their double bond can be functionalized in various ways, including hydrogenation to produce saturated carboxylic acids. Several modern catalytic methods have been developed to synthesize these compounds.
One innovative approach involves the palladium-catalyzed reaction of allenes with carbon dioxide under reductive conditions, which yields β,γ-unsaturated carboxylic acids under mild conditions. nih.gov Another strategy is the ligand-enabled β,γ-dehydrogenation of saturated carboxylic acids. nih.gov This method uses a palladium catalyst with specific bidentate ligands to introduce a double bond at the β,γ-position of various cyclic and acyclic aliphatic acids. nih.gov
These unsaturated intermediates can then be subjected to reactions such as hydrogenation or conjugate addition to introduce further substituents. For instance, the conjugate addition of an aryl group to a γ,δ-unsaturated dicarbonyl compound, catalyzed by a chiral rhodium complex, can establish a new carbon-carbon bond and a stereocenter, which is a key step towards chiral butanoic acid derivatives. researchgate.netnih.gov The double bond in the β,γ-unsaturated acid can be subsequently reduced to afford the final saturated butanoic acid structure.
Enantioselective Synthesis of Chiral Butanoic Acids
For molecules with a chiral center, such as 4-(2-Fluorophenyl)-4-phenylbutanoic acid, controlling the stereochemistry is crucial. Enantioselective synthesis aims to produce a single enantiomer, which often requires specialized catalysts or reagents.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
A robust strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This technique involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.comblogspot.com
Commonly used auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgblogspot.comnih.gov For example, a carboxylic acid can be converted into an amide using a chiral amine like pseudoephedrine. wikipedia.orgnih.gov The α-proton of this amide can be removed by a base to form a chiral enolate. The subsequent alkylation of this enolate occurs diastereoselectively, guided by the steric hindrance of the chiral auxiliary. Finally, hydrolysis of the amide bond removes the auxiliary and reveals the chiral carboxylic acid. nih.gov This approach allows for the synthesis of α-substituted carboxylic acids with high enantiomeric purity. nih.gov Heterocyclic compounds, such as oxazolidinones and pyrrolidines, are also widely used as chiral auxiliaries in various asymmetric reactions, including alkylations and aldol (B89426) additions. springerprofessional.de
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Reaction Type |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Diastereoselective Enolate Reactions |
| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Diastereoselective Enolate Alkylation |
| Camphorsultam | Asymmetric Diels-Alder, Alkylations | Diastereoselective Cycloadditions & Alkylations |
Asymmetric Hydrogenation Techniques for Butanoic Acid Derivatives
Asymmetric hydrogenation is a powerful and efficient method for creating chiral centers by the addition of hydrogen across a double bond using a chiral catalyst. wikipedia.org This technique is particularly useful for the synthesis of chiral butanoic acids from unsaturated precursors like α,β- or β,γ-unsaturated carboxylic acids.
The catalysts are typically transition metal complexes, such as rhodium, ruthenium, or iridium, coordinated to chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). wikipedia.orgnih.govacs.org The chirality of the ligand is transferred to the product during the hydrogenation process, leading to high enantioselectivities. nih.gov For example, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using BINAP-ruthenium(II) complexes is a well-established method for producing a variety of chiral carboxylic acids. acs.org Cobalt-based catalysts have also emerged as effective for the asymmetric hydrogenation of di-, tri-, and tetra-substituted acrylic acid derivatives, yielding chiral carboxylic acids with high enantioselectivity. nsf.gov These reactions are often performed under hydrogen pressure and can achieve high turnover numbers, making them suitable for large-scale synthesis. nsf.gov
Table 3: Catalytic Systems for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids
| Metal | Chiral Ligand | Substrate Type | Key Feature |
|---|---|---|---|
| Ruthenium(II) | BINAP | α,β-Unsaturated carboxylic acids | High enantioselectivity and broad applicability. acs.org |
| Cobalt(0) | Bis(phosphine) ligands (e.g., Ph-BPE) | α,β-Unsaturated carboxylic acids | Operates via homolytic H₂ cleavage; effective for hindered substrates. nsf.gov |
| Rhodium(I) | Chiral Diphosphines | Dehydro-α-amino acid derivatives | Classic system for amino acid synthesis, adaptable for other acids. |
Lewis Acid-Catalyzed Enantioconvergent Ring Opening Reactions
Enantioconvergent reactions offer an elegant way to synthesize chiral molecules from a racemic mixture of starting materials, where both enantiomers of the reactant are converted into a single enantiomer of the product. Lewis acid-catalyzed asymmetric ring-opening reactions are a prime example of this strategy.
In the context of synthesizing butanoic acid analogues, a racemic starting material containing a strained ring, such as an aziridine (B145994) or a cyclobutanone, can be opened by a nucleophile in the presence of a chiral Lewis acid catalyst. rsc.orgresearchgate.net For instance, the ring-opening of racemic 2-aryl-N-sulfonyl aziridines with ketene (B1206846) silyl (B83357) acetals, catalyzed by a chiral Lewis acid, can produce chiral β-substituted γ-amino-butyric acid derivatives with high enantioselectivity. rsc.orgresearchgate.net This methodology provides access to valuable chiral building blocks. The choice of the metal and the chiral ligand is critical for achieving high enantioconvergence and yield. This approach demonstrates a modern and efficient strategy for constructing complex chiral molecules from simple racemic precursors.
Palladium-Catalyzed Enantioselective C(sp³)–H Activation
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical alternative to traditional methods that often require pre-functionalized starting materials. Palladium-catalyzed enantioselective C(sp³)–H activation is particularly relevant for the synthesis of chiral molecules like 4-(2-fluorophenyl)-4-phenylbutanoic acid. This approach can introduce the aryl group directly at the C4 position of a butanoic acid precursor, establishing a stereocenter with high enantioselectivity.
The strategy typically relies on a directing group (DG) covalently attached to the substrate, which positions the palladium catalyst in proximity to the target C–H bond. For carboxylic acids, the carboxyl group itself can serve as a weakly coordinating directing group. The key to achieving high enantioselectivity lies in the use of chiral ligands that create a chiral environment around the metal center. Mono-protected amino acids (MPAA) have been developed as highly effective ligands for these transformations. nih.gov
The general mechanism involves the coordination of the directing group to the Pd(II) catalyst, followed by the C–H bond cleavage step, which is often the rate-determining and enantioselective step. This forms a palladacycle intermediate. Subsequent reaction with an arylating agent, such as an aryl iodide or boronic acid, and reductive elimination yields the final product and regenerates the active catalyst. nih.govresearchgate.net For the synthesis of the target compound, this would involve the γ-C(sp³)–H arylation of a 4-phenylbutanoic acid derivative.
Table 1: Key Components in Pd-Catalyzed Enantioselective C–H Activation
| Component | Role | Example(s) |
|---|---|---|
| Catalyst | Facilitates the C–H activation and C–C bond formation. | Pd(OAc)₂, [Pd(η³-1-t-Bu-ind)Cl]₂ |
| Directing Group | Positions the catalyst near the target C–H bond. | Carboxylic acid, N-(2-pyridyl)sulfonyl (N-SO₂Py) |
| Chiral Ligand | Induces enantioselectivity in the C–H cleavage step. | Mono-protected amino acids (MPAA), Chiral N-protected aminosulfoxides |
| Arylating Agent | Provides the aryl group to be installed. | Aryl iodides, Arylboronic acids |
| Oxidant | Often required to regenerate the active Pd(II) catalyst. | Ag₂CO₃, Benzoquinone |
Research by Daugulis and others has demonstrated the feasibility of γ-C(sp³)–H arylation of aliphatic carboxylic acids using a Pd(OAc)₂ catalyst, an amino acid-based ligand, and an aryl iodide. nih.gov The development of new ligand classes is crucial for expanding the scope and improving the efficiency of these reactions. nih.gov
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com This hybrid approach can provide efficient routes to enantiomerically pure compounds like 4-(2-Fluorophenyl)-4-phenylbutanoic acid. A plausible chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture or the asymmetric enzymatic reduction of a ketone precursor.
One common approach is Dynamic Kinetic Resolution (DKR). In this process, a racemic starting material is subjected to an enzyme that selectively transforms one enantiomer. Simultaneously, a chemical catalyst racemizes the unreacted enantiomer in situ, theoretically allowing for a 100% yield of the desired single-enantiomer product. For example, a racemic ester of 4-(2-fluorophenyl)-4-phenylbutanoic acid could be resolved using a lipase (B570770) enzyme that selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as an ester.
Another powerful chemoenzymatic method involves the use of ketoreductase (KRED) enzymes. A synthetic route could first generate 4-(2-fluorophenyl)-4-oxo-4-phenylbutanoic acid. An asymmetric reduction of the ketone functionality using a specific KRED would yield a chiral alcohol. This alcohol could then be deoxygenated through subsequent chemical steps to afford the target compound. The success of this approach hinges on identifying a KRED with high activity and selectivity for the specific substrate. nih.gov
Table 2: Comparison of Potential Chemoenzymatic Steps
| Enzymatic Method | Precursor | Enzyme Class | Key Advantage |
|---|---|---|---|
| Kinetic Resolution | Racemic 4-(2-fluorophenyl)-4-phenylbutanoic acid or its ester | Lipase, Esterase | High enantioselectivity (>99% ee often achievable for one enantiomer). |
| Asymmetric Reduction | 4-(2-fluorophenyl)-4-oxo-4-phenylbutanoic acid | Ketoreductase (KRED) | Can produce a highly enantiopure chiral intermediate from a prochiral substrate. |
| Reductive Amination | 2-oxo-4-phenylbutanoic acid derivative | Phenylalanine Dehydrogenase | Directly installs an amine group, creating precursors for chiral amino acids. researchgate.net |
These strategies highlight the potential of integrating biocatalysis into synthetic routes to access high-value, chiral carboxylic acids. mdpi.comnih.gov
Advanced Synthetic Strategies for Fluorophenyl-Containing Carboxylic Acids
Acid-Amine Coupling Reactions in Fluorophenyl Derivative Synthesis
While not a method for synthesizing the carboxylic acid core itself, acid-amine coupling is arguably the most frequent reaction performed on carboxylic acids in medicinal chemistry. growingscience.com For a molecule like 4-(2-fluorophenyl)-4-phenylbutanoic acid, the carboxylic acid moiety serves as a critical handle for derivatization into a vast array of amides, which are present in numerous pharmaceuticals. growingscience.com
The formation of an amide bond requires the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with an amine. researchgate.net This is achieved using coupling reagents. Common reagents transform the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of coupling reagent, solvent, and base is critical, especially when dealing with sterically hindered substrates or electron-deficient amines. rsc.orgnih.gov
Table 3: Common Amide Coupling Reagents and Conditions
| Reagent Class | Example(s) | Activating Agent | Common Base | Key Features |
|---|---|---|---|---|
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate. Often used with HOBt or DMAP. | DIPEA, Et₃N | Widely used, but DCC can form difficult-to-remove urea (B33335) byproducts. nih.gov |
| Uronium/Aminium | HATU, HBTU | Forms an activated ester. | DIPEA, Collidine | Highly efficient and fast, even for challenging couplings. growingscience.com |
| Phosphonium | PyBOP, BOP | Forms an activated ester. | DIPEA, Et₃N | Effective but can be expensive; byproduct removal is a consideration. |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | Converts the acid to a highly reactive acyl chloride. | Pyridine (B92270), Et₃N | Harsh conditions may not be suitable for sensitive substrates. |
The synthesis of fluorophenyl-containing amide derivatives is crucial in drug discovery, and robust acid-amine coupling protocols are essential for preparing libraries of compounds for biological screening. researchgate.net
Suzuki Cross-Coupling Methodologies for Aryl-Substituted Carboxylic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. organic-chemistry.org It is an ideal method for constructing the biaryl motif or for attaching an aryl group to an aliphatic chain, both of which are relevant to the synthesis of 4-(2-fluorophenyl)-4-phenylbutanoic acid.
The reaction typically involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide (or triflate). organic-chemistry.org A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.
A retrosynthetic approach for the target molecule could involve a Suzuki coupling as the key bond-forming step. For instance:
Route A: Coupling of (2-fluorophenyl)boronic acid with a 4-halo-4-phenylbutanoic acid derivative.
Route B: Coupling of phenylboronic acid with a 4-(2-fluorophenyl)-4-halobutanoic acid derivative.
Recent advancements have focused on developing more active and stable catalyst systems, often employing bulky, electron-rich phosphine ligands that promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov Carbonylative Suzuki couplings have also been developed, where carbon monoxide is incorporated to form ketone structures, which can be precursors to carboxylic acids. acs.org
Table 4: Representative Suzuki Coupling Reaction Components
| Component | Function | Example(s) |
|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, [Pd(η³-t-Bu-ind)Cl]₂ |
| Ligand | Stabilizes the catalyst and modulates its reactivity. | PPh₃, PCy₃, SPhos, BrettPhos |
| Organoboron Reagent | Nucleophilic coupling partner. | Arylboronic acids, Potassium trifluoroborates |
| Organohalide | Electrophilic coupling partner. | Aryl iodides, bromides, chlorides, or triflates |
| Base | Activates the organoboron reagent. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
The versatility and functional group tolerance of the Suzuki coupling make it a highly attractive and widely used method for synthesizing complex aryl-substituted carboxylic acids. nih.govresearchgate.net
Emerging Electrosynthetic Approaches to Carboxylic Acid Derivatives
Organic electrosynthesis is experiencing a resurgence as a green and powerful synthetic tool. acs.org By using electrons as the primary "reagent," these methods can often avoid the use of harsh or stoichiometric chemical oxidants and reductants, leading to more sustainable processes. gre.ac.ukrsc.org
For carboxylic acids, both anodic oxidation and cathodic reduction pathways are synthetically useful. The classic Kolbe electrolysis involves the anodic decarboxylation of a carboxylic acid to generate a radical intermediate. acs.org If two different carboxylic acids are used (a cross-Kolbe reaction), unsymmetrical coupling products can be formed, although controlling selectivity can be challenging. acs.org
More modern approaches focus on leveraging radical intermediates generated electrochemically for a variety of transformations. For instance, the anodic oxidation of a carboxylate can lead to a radical that can be trapped by other molecules in the system to form new C–C or C–heteroatom bonds. Cathodic reactions can involve the reduction of activated carboxylic acid derivatives or other functional groups within the molecule. acs.orgnih.gov
Table 5: Electrosynthetic Reactions Relevant to Carboxylic Acids
| Reaction Type | Electrode | Process | Potential Application |
|---|---|---|---|
| Kolbe Electrolysis | Anode | Oxidative decarboxylation and radical-radical coupling. | Dimerization or cross-coupling of alkyl chains. acs.org |
| Hofer-Moest Reaction | Anode | Oxidative decarboxylation to form a carbocation intermediate. | Formation of alcohols or ethers. acs.org |
| Decarboxylative Coupling | Anode | Radical generated via decarboxylation is coupled with another species. | C–C, C–N, or C–O bond formation. |
| Carboxylation | Cathode | Reduction of an organic halide in the presence of CO₂. | Direct synthesis of a carboxylic acid from a halide precursor. |
The development of electrosynthetic methods for complex molecules is an active area of research, promising more environmentally friendly and efficient routes to valuable chemical structures, including carboxylic acid derivatives. gre.ac.ukrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include:
Aromatic Protons: Complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons on the phenyl and 2-fluorophenyl rings. The protons on the fluorinated ring would exhibit additional coupling to the fluorine atom.
Methine Proton: A signal corresponding to the proton at the C4 position, likely a triplet or more complex multiplet, shifted downfield due to the proximity of two aromatic rings.
Methylene (B1212753) Protons: Distinct signals for the two methylene groups (-CH₂-) in the butanoic acid chain. Their chemical shifts and multiplicities would confirm their positions relative to the chiral center and the carboxylic acid group.
Carboxylic Acid Proton: A broad singlet, typically far downfield (δ 10-13 ppm), corresponding to the acidic proton of the -COOH group.
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Expected signals would include:
Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) for the carboxylic acid carbon.
Aromatic Carbons: A series of signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom would appear as a doublet with a large coupling constant (¹JCF), providing definitive evidence of its location. Other carbons in the fluorophenyl ring would show smaller C-F couplings.
Aliphatic Carbons: Signals corresponding to the methine carbon (C4) and the two methylene carbons (C2 and C3) of the butanoic acid chain.
¹⁹F NMR is highly specific for observing fluorine atoms. A single signal would be expected for the fluorine atom on the 2-fluorophenyl group. Its chemical shift would be characteristic of an aryl fluoride, and its multiplicity would arise from coupling to the adjacent aromatic protons, confirming the ortho substitution pattern.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule based on the vibrations of their bonds.
The FT-IR spectrum would display characteristic absorption bands confirming key functional groups:
O-H Stretch: A very broad band, typically in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
C-H Stretches: Signals for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
C=C Stretches: Aromatic ring skeletal vibrations in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong band, typically in the 1100-1300 cm⁻¹ region, indicating the presence of the carbon-fluorine bond.
FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in Raman spectra, which would be useful for confirming the substituted phenyl groups. The C=O bond, while strong in IR, is typically weaker in Raman, whereas C=C and C-C bonds of the skeleton are more prominent.
Further research and publication are required for the specific spectral data of 4-(2-Fluorophenyl)-4-phenylbutanoic acid to become available for detailed analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of 4-(2-Fluorophenyl)-4-phenylbutanoic acid. With a molecular formula of C₁₆H₁₅FO₂, the compound has a monoisotopic mass of 258.1056 g/mol . In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.
The fragmentation pattern provides valuable structural information. For carboxylic acids, characteristic cleavages occur adjacent to the carbonyl group, leading to the loss of hydroxyl (•OH, M-17) or carboxyl (•COOH, M-45) radicals. libretexts.org The structure of 4-(2-Fluorophenyl)-4-phenylbutanoic acid also allows for benzylic cleavage, which is a favored fragmentation pathway for aromatic compounds due to the stability of the resulting benzyl (B1604629) cation.
Key fragmentation pathways include:
α-cleavage: Scission of the bond between C3 and C4, leading to the formation of a stable diphenylmethyl cation or a related variant.
Loss of the Carboxyl Group: A peak corresponding to [M-45]⁺ is expected from the loss of the COOH group. libretexts.org
Benzylic Fission: Cleavage of the C4-C3 bond can yield fragments corresponding to the fluorophenyl and phenyl moieties.
McLafferty Rearrangement: While less common for this specific structure, rearrangement involving the carboxylic acid group could occur. stackexchange.com
The analysis of these fragments allows for the unambiguous confirmation of the compound's chemical structure.
Table 1: Predicted Mass Spectrometry Fragmentation Data for 4-(2-Fluorophenyl)-4-phenylbutanoic acid
| m/z Value (Predicted) | Ion Formula | Fragment Identity | Fragmentation Pathway |
|---|---|---|---|
| 258 | [C₁₆H₁₅FO₂]⁺˙ | Molecular Ion (M⁺˙) | Ionization of the parent molecule |
| 213 | [C₁₆H₁₅FO]⁺ | [M-COOH]⁺ | Loss of the carboxyl group |
| 183 | [C₁₃H₁₂F]⁺ | [M-C₂H₃O₂]⁺ | Benzylic cleavage and loss of the propanoic acid moiety |
| 165 | [C₁₂H₉F]⁺˙ | Fluorobiphenyl radical cation | Loss of butanoic acid |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation | Cleavage of the C4-phenyl bond |
| 77 | [C₆H₅]⁺ | Phenyl cation | Cleavage of the C4-fluorophenyl bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to identify the chromophores within 4-(2-Fluorophenyl)-4-phenylbutanoic acid and to characterize its electronic transitions. The primary chromophores in this molecule are the phenyl and 2-fluorophenyl rings. These aromatic systems contain delocalized π-electrons, which can be excited to higher energy orbitals by absorbing UV radiation.
The expected electronic transitions are primarily π→π* transitions, which are characteristic of aromatic compounds. copernicus.org Simple carboxylic acids typically show a weak n→π* transition around 200–215 nm, which may be masked by the much stronger absorptions from the aromatic rings. jove.comntu.edu.sglibretexts.org The presence of two aromatic rings is expected to result in significant absorption in the 250-280 nm range, typical for benzene (B151609) and its derivatives. The fluorine substituent on one of the phenyl rings may cause a slight bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) shift and may affect the molar absorptivity.
Table 2: Electronic Transitions and Chromophore Identification for 4-(2-Fluorophenyl)-4-phenylbutanoic acid
| Chromophore | Expected λmax (nm) | Electronic Transition | Description |
|---|---|---|---|
| Phenyl and 2-Fluorophenyl Rings | ~260-270 | π→π | Strong absorption characteristic of the benzene ring's electronic system. |
| Carboxyl Group | ~200-215 | n→π | Weak absorption due to the carbonyl group, often obscured by stronger aromatic absorption. ntu.edu.sg |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4-(2-Fluorophenyl)-4-phenylbutanoic acid. americanpharmaceuticalreview.com Reversed-phase HPLC (RP-HPLC) is typically the method of choice for arylalkanoic acids. distantreader.orgmdpi.com In this mode, the compound is separated on a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.
The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A well-optimized method will show a sharp, symmetrical peak for the target compound, well-resolved from any impurities. UV detection is commonly used, with the wavelength set near the absorption maximum of the aromatic chromophores (e.g., 254 nm or 265 nm). shimadzu.com
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
The 4-(2-Fluorophenyl)-4-phenylbutanoic acid molecule contains a stereogenic center at the C4 position, meaning it exists as a pair of enantiomers (R and S forms). Chiral HPLC is essential for separating these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
For acidic compounds like this, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® AD, Chiralcel® OD), are highly effective, often used in normal-phase or polar-organic modes. researchgate.netderpharmachemica.com The mobile phase typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an acidic modifier (like TFA or acetic acid) to improve peak shape. derpharmachemica.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 4: Example Chiral HPLC Method for Enantiomeric Resolution
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Hexane (B92381):Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Sample Result | Retention Time 1 (t₁): 8.5 min; Retention Time 2 (t₂): 10.2 min |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary assessment of compound purity. A silica gel plate is typically used as the stationary phase due to its polarity. researchgate.net
The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase (eluent). A less polar mobile phase, such as a mixture of hexane and ethyl acetate, is commonly used for compounds of intermediate polarity. researchgate.net The position of the spots is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For carboxylic acids, adding a small amount of acetic or formic acid to the eluent can prevent spot tailing and improve resolution. researchgate.net Visualization is typically achieved under UV light (254 nm), which reveals the UV-active aromatic rings as dark spots on a fluorescent background.
Table 5: Hypothetical TLC Data for Synthesis of 4-(2-Fluorophenyl)-4-phenylbutanoic acid
| Compound | Hypothetical Rf Value | Appearance under UV (254 nm) |
|---|---|---|
| Starting Material (e.g., an aldehyde or ketone) | 0.65 | Dark Spot |
| 4-(2-Fluorophenyl)-4-phenylbutanoic acid (Product) | 0.40 | Dark Spot |
| Reaction Mixture (Mid-reaction) | Spots at 0.65 and 0.40 | Two distinct dark spots |
Mobile Phase: Hexane:Ethyl Acetate (7:3) with 0.5% Acetic Acid
Based on the comprehensive search for existing literature, detailed computational and theoretical investigation data specifically for the compound 4-(2-Fluorophenyl)-4-phenylbutanoic acid is not publicly available. The requested in-depth analyses, including specific Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) data, Natural Bond Orbital (NBO) interactions, Molecular Electrostatic Potential (MEP) maps, topological analyses (ELF, LOL, RDG), and molecular dynamics studies in biological contexts for this particular molecule have not been found in the public domain.
To fulfill the user's request for a scientifically accurate article structured around the provided outline, it would be necessary to perform original computational chemistry research on 4-(2-Fluorophenyl)-4-phenylbutanoic acid. Such a study would involve:
Section 4.1: Quantum Chemical Calculations:
Computational and Theoretical Investigations of 4 2 Fluorophenyl 4 Phenylbutanoic Acid
Quantum Chemical Calculations
Topological Analyses (ELF, LOL, RDG):Employing Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analyses to characterize the nature of chemical bonds and identify non-covalent interactions within the molecule.
Section 4.2: Molecular Modeling and Dynamics in Biological Contexts:
Conducting molecular docking studies to predict the binding affinity and orientation of 4-(2-Fluorophenyl)-4-phenylbutanoic acid within the active site of a relevant biological target.
Performing molecular dynamics simulations to study the stability of the ligand-protein complex, analyze conformational changes, and understand the dynamic behavior of the molecule in a simulated biological environment over time.
Without the data from these specific computational experiments, it is not possible to generate the thorough and scientifically accurate article as requested. The available search results provide general methodologies and studies on analogous but distinct molecules, which are insufficient for creating content focused solely on 4-(2-Fluorophenyl)-4-phenylbutanoic acid.
Molecular Modeling and Dynamics in Biological Contexts
Molecular Docking for Ligand-Target Protein Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity. For 4-(2-Fluorophenyl)-4-phenylbutanoic acid, docking studies can be performed against a variety of protein targets to explore its potential therapeutic applications.
Detailed research findings from molecular docking studies on analogous compounds, such as substituted biphenyl butanoic acid derivatives, have revealed common interaction patterns. These studies often identify key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with the ligand. In the case of 4-(2-Fluorophenyl)-4-phenylbutanoic acid, the carboxylic acid moiety is a prime candidate for forming hydrogen bonds with polar residues like arginine, lysine, or serine. The phenyl and fluorophenyl rings can engage in hydrophobic and aromatic interactions with nonpolar residues such as phenylalanine, leucine, and valine. The fluorine atom, with its high electronegativity, can also participate in specific interactions, including favorable electrostatic contacts or halogen bonds.
To illustrate the potential outcomes of such studies, a hypothetical data table of docking scores and key interactions for 4-(2-Fluorophenyl)-4-phenylbutanoic acid with three different protein targets is presented below. A lower docking score generally indicates a more favorable binding affinity.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Pi-Alkyl |
| Neprilysin (NEP) | -9.2 | His583, His587, Ala543 | Metal Coordination, Hydrophobic |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | Ser289, His323, Tyr473 | Hydrogen Bond, Pi-Stacking |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Free Energy Calculations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the calculation of binding free energies. For 4-(2-Fluorophenyl)-4-phenylbutanoic acid, MD simulations can reveal the flexibility of the butanoic acid chain and the rotational freedom of the phenyl and fluorophenyl rings. This conformational analysis is crucial for understanding how the molecule adapts its shape to fit into a protein's binding site.
Binding free energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more accurate estimation of binding affinity than docking scores alone. These methods account for the dynamic nature of the protein-ligand complex and the effects of the solvent. The binding free energy is typically decomposed into various components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.
A representative data table summarizing the results of a hypothetical MD simulation and binding free energy calculation for the interaction of 4-(2-Fluorophenyl)-4-phenylbutanoic acid with a target protein is shown below.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 55.8 |
| Nonpolar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG_bind) | -23.2 |
These calculations can guide lead optimization by predicting how modifications to the chemical structure of 4-(2-Fluorophenyl)-4-phenylbutanoic acid would affect its binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Studies in Related Systems
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 4-(2-Fluorophenyl)-4-phenylbutanoic acid are not publicly available, the principles can be applied to understand how structural modifications would impact its activity based on studies of related systems.
In QSAR, molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are correlated with biological activity. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). For a series of analogs of 4-(2-Fluorophenyl)-4-phenylbutanoic acid, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for instance.
Key descriptors that would likely be important in a QSAR model for this class of compounds include:
LogP: A measure of lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area (TPSA): Related to the polar surface area, which affects hydrogen bonding potential and cell penetration.
Molecular Refractivity (MR): A measure of the volume and polarizability of the molecule.
Electrostatic descriptors: Such as the partial charges on the fluorine and oxygen atoms, which are crucial for specific interactions.
A hypothetical QSAR equation for a series of related compounds might look like:
pIC50 = 0.5 * LogP - 0.02 * TPSA + 0.1 * MR - 2.3
Such a model, once validated, could be used to predict the activity of newly designed analogs of 4-(2-Fluorophenyl)-4-phenylbutanoic acid before their synthesis, thereby prioritizing the most promising candidates.
Tautomerism and Acidity Studies via Quantum Mechanical Calculations
Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, enabling the study of properties such as tautomerism and acidity. For 4-(2-Fluorophenyl)-4-phenylbutanoic acid, QM methods can be used to investigate the stability of different tautomers and to predict its pKa value, a measure of its acidity.
Investigation of Electron Delocalization and Intramolecular Hydrogen Bonding Effects
The carboxylic acid group of 4-(2-Fluorophenyl)-4-phenylbutanoic acid can exist in different conformations, and QM calculations can determine their relative energies. Electron delocalization within the carboxylate anion, formed upon deprotonation, is a key factor in its stability and, consequently, the acidity of the parent molecule. The negative charge is shared between the two oxygen atoms, which can be visualized through the analysis of molecular orbitals.
Intramolecular hydrogen bonding is another factor that can influence the conformation and properties of the molecule. While a stable intramolecular hydrogen bond is less likely in the ground state of the neutral acid, the possibility of transient interactions can be explored through conformational analysis using QM methods.
Solvent Effects on Acidic Properties of Carboxylic Acid Moieties
The acidity of a carboxylic acid is significantly influenced by the solvent. QM calculations can incorporate the effect of the solvent using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. These models help to provide a more realistic prediction of the pKa value in a given solvent, such as water.
The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity of the carboxylic acid group through an inductive effect. mdpi.com This effect stabilizes the carboxylate anion by pulling electron density away from the negatively charged group. mdpi.com QM calculations can quantify this effect by comparing the calculated pKa of 4-(2-Fluorophenyl)-4-phenylbutanoic acid with that of its non-fluorinated analog, 4,4-diphenylbutanoic acid.
A table of computationally predicted pKa values for related carboxylic acids is presented below to illustrate the expected trend.
| Compound | Predicted pKa (in water) |
| Butanoic Acid | 4.82 |
| Phenylacetic Acid | 4.31 |
| 4-Phenylbutanoic Acid | 4.76 |
| 4-(2-Fluorophenyl)-4-phenylbutanoic acid | ~4.5 (Estimated) |
These theoretical studies provide a deep understanding of the intrinsic properties of 4-(2-Fluorophenyl)-4-phenylbutanoic acid, which is essential for rational drug design and the prediction of its behavior in biological systems.
Investigation of Biological Activity and Mechanism of Action in Vitro and Non Clinical Models
Anti-Cancer Activity and Mechanisms of Action in Cellular Models
There is currently no available scientific literature detailing the anti-cancer properties of 4-(2-Fluorophenyl)-4-phenylbutanoic acid. While related compounds, such as 4-phenylbutyric acid (4-PBA), have been investigated as histone deacetylase (HDAC) inhibitors, no such data exists for the fluorinated derivative.
Histone Deacetylase (HDAC) Inhibitory Action
No studies have been published that evaluate the potential of 4-(2-Fluorophenyl)-4-phenylbutanoic acid to inhibit histone deacetylases.
Modulation of Cell Proliferation and Apoptosis Pathways
Research into the effects of 4-(2-Fluorophenyl)-4-phenylbutanoic acid on cell proliferation and apoptosis, specifically concerning Sirtuin-1 inhibition or p53 overexpression, has not been documented in the available scientific literature.
Inhibition of Protein Isoprenylation in Glioma Cells
There is no evidence from published studies to suggest that 4-(2-Fluorophenyl)-4-phenylbutanoic acid has been investigated for its ability to inhibit protein isoprenylation in glioma cells.
Antimicrobial and Antiviral Activities and Proposed Mechanisms
Scientific investigation into the antimicrobial or antiviral properties of 4-(2-Fluorophenyl)-4-phenylbutanoic acid is absent from the current body of scientific literature.
Mechanisms of Microbial Cell Membrane Disruption
No research has been conducted or published on the potential for 4-(2-Fluorophenyl)-4-phenylbutanoic acid to disrupt microbial cell membranes.
Interference with Quorum Sensing Signaling Pathways
The ability of 4-(2-Fluorophenyl)-4-phenylbutanoic acid to interfere with bacterial quorum sensing signaling pathways has not been a subject of scientific investigation, according to available records.
Enzyme Inhibition within Microbial Systems
Currently, there is a lack of publicly available scientific literature detailing the specific enzyme inhibitory activities of 4-(2-Fluorophenyl)-4-phenylbutanoic acid within microbial systems.
Antioxidant Properties and Related Mechanisms
Free Radical Scavenging Capabilities in In Vitro Assays
No specific studies detailing the free radical scavenging capabilities of 4-(2-Fluorophenyl)-4-phenylbutanoic acid in in vitro assays could be identified in the available literature.
Modulation of Redox-Sensitive Signaling Pathways
Information regarding the modulation of redox-sensitive signaling pathways by 4-(2-Fluorophenyl)-4-phenylbutanoic acid is not available in the current body of scientific research.
Modulation of Metabolic Pathways in Non-Clinical Models
Impact on Amino Acid Metabolism Pathways
There is no available research data on the impact of 4-(2-Fluorophenyl)-4-phenylbutanoic acid on amino acid metabolism pathways in non-clinical models.
Influence on Lipid Metabolism Pathways
Specific information on the influence of 4-(2-Fluorophenyl)-4-phenylbutanoic acid on lipid metabolism pathways in non-clinical models has not been reported in the scientific literature.
Enzyme Inhibition Studies (e.g., Neprilysin Inhibition by Structurally Related Derivatives)
Neprilysin (NEP) is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides. Inhibition of neprilysin is a therapeutic strategy for conditions such as heart failure. While direct studies on the neprilysin inhibitory activity of 4-(2-Fluorophenyl)-4-phenylbutanoic acid are not extensively documented in publicly available literature, research into structurally related biphenyl butanoic acid derivatives provides valuable insights into the structure-activity relationships (SAR) for neprilysin inhibition nih.govnih.gov.
A structure-guided design approach has been employed to develop potent neprilysin inhibitors based on a biphenyl butanoic acid scaffold. These studies have systematically investigated the impact of various substituents on the biphenyl moiety to understand their influence on inhibitory potency. The active metabolite of sacubitril, LBQ657, serves as a reference compound in many of these investigations due to its established neprilysin inhibitory activity nih.govnih.gov.
Research has revealed the presence of a subsite in the S1' pocket of the neprilysin active site that can be exploited to enhance inhibitor binding. The addition of small substituents at the meta-position of the second phenyl ring of the biphenyl butanoic acid core has been shown to significantly impact potency. For instance, the introduction of a chlorine atom at this position resulted in a 17-fold increase in biochemical potency compared to the unsubstituted analog nih.gov. This suggests that the 2-fluoro substitution in 4-(2-Fluorophenyl)-4-phenylbutanoic acid could potentially influence its interaction with the neprilysin active site.
The position of the substituent on the phenyl ring is critical. Studies on substituted biphenyl butanoic acid derivatives have demonstrated that substitutions at the ortho and para positions are generally less favorable for inhibitory activity compared to the meta position nih.gov. For example, adding a chlorine atom at the ortho position was found to be approximately 80-fold less active than when it was placed at the para position nih.gov. This highlights the specific spatial requirements of the S1' subsite of neprilysin.
The following interactive table summarizes the neprilysin inhibitory activity of various substituted biphenyl butanoic acid derivatives, illustrating the structure-activity relationship.
| Compound | R2 Substituent | NEP IC50 (nM) |
| 4 | H | 130 |
| 5 | 2-F | 160 |
| 6 | 2-Cl | 43 |
| 13 | 3-Cl | 7.5 |
| 16 | 3-CH3 | 8.1 |
| 24 | 4-Cl | >3500 |
| 25 | 4-F | 1400 |
Data sourced from a study on structure-guided design of substituted biphenyl butanoic acid derivatives as neprilysin inhibitors. The IC50 values represent the mean of at least two independent assays.
These findings underscore the importance of the substitution pattern on the phenyl ring for achieving potent neprilysin inhibition. While the exact inhibitory potential of 4-(2-Fluorophenyl)-4-phenylbutanoic acid against neprilysin remains to be specifically determined, the existing SAR data for related compounds suggest that the position of the fluorine atom would be a key determinant of its activity.
Interactions with Specific Receptor Systems (e.g., GABA Receptor Analogues)
The gamma-aminobutyric acid (GABA) receptor system is the primary inhibitory neurotransmitter system in the central nervous system and a target for various therapeutic agents. Structurally, 4-(2-Fluorophenyl)-4-phenylbutanoic acid shares a core motif with known GABA analogues such as phenibut (β-phenyl-GABA) and baclofen (β-(4-chlorophenyl)-GABA), which are agonists at the GABAB receptor nih.govacs.org. This structural similarity suggests that 4-(2-Fluorophenyl)-4-phenylbutanoic acid may also interact with GABA receptors.
Research on fluorinated derivatives of GABA analogues has demonstrated that the introduction of a fluorine atom can significantly modulate their potency and selectivity for GABA receptors. For instance, F-phenibut (β-(4-Fluorophenyl)-GABA), a derivative of phenibut with a fluorine atom on the phenyl ring, has been shown to be a potent GABAB receptor agonist nih.gov.
Studies comparing the potency of F-phenibut, phenibut, and the established GABAB agonist baclofen have revealed that F-phenibut binds to the GABAB receptor with a higher affinity than phenibut. In patch-clamp recordings from mouse cerebellar Purkinje cells, F-phenibut was found to be a potent GABAB agonist, activating an outward-rectifying K+ current and suppressing the generation of action potentials nih.gov.
The following interactive table compares the potency of phenibut, F-phenibut, and baclofen as GABAB receptor agonists.
| Compound | EC50 of Outward Current Density (μM) |
| Phenibut | 1362 |
| F-phenibut | 23.3 |
| Baclofen | 6.0 |
Data from in vitro patch-clamp recordings in mouse cerebellar Purkinje cells. The EC50 values represent the concentration required to elicit half-maximal response.
The significant increase in potency observed with the addition of a fluorine atom in F-phenibut suggests that the 2-fluorophenyl group in 4-(2-Fluorophenyl)-4-phenylbutanoic acid could similarly enhance its affinity for the GABAB receptor compared to an unsubstituted analogue. The position of the fluorine atom on the phenyl ring is likely to be a critical factor in determining the precise nature and strength of this interaction. Subtle structural modifications in GABA analogues have been shown to lead to profound changes in their pharmacological profile, including shifts from agonist to antagonist activity or altered selectivity for different GABA receptor subtypes nih.gov. Therefore, the specific placement of the fluorine at the ortho position in 4-(2-Fluorophenyl)-4-phenylbutanoic acid would be expected to confer a distinct pharmacological profile at GABA receptors.
Structure Activity Relationships Sar and Impact of Structural Modifications
Correlating Specific Structural Features of Butanoic Acid Derivatives with Observed Biological Activities
The biological activity of butanoic acid derivatives is intrinsically linked to their molecular structure. In 4-(2-Fluorophenyl)-4-phenylbutanoic acid, several key features contribute to its potential pharmacological effects. Butanoic acid and its derivatives are recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ainih.gov The specific arrangement of functional groups in 4-(2-Fluorophenyl)-4-phenylbutanoic acid dictates its interaction with biological targets.
The core structure consists of a butanoic acid backbone, which is a short-chain fatty acid. This carboxylic acid moiety is often crucial for interacting with the active sites of enzymes or receptors. The presence of two phenyl rings, one of which is substituted with a fluorine atom, significantly influences the molecule's lipophilicity and steric properties. The aromatic rings can engage in hydrophobic and pi-stacking interactions with biological macromolecules.
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| Butanoic Acid Backbone | Provides the carboxylic acid functional group, which can act as a hydrogen bond donor and acceptor, crucial for binding to biological targets. The chain length influences flexibility and positioning within a binding site. |
| Two Phenyl Rings | Increase lipophilicity, facilitating passage through biological membranes. They can participate in hydrophobic and π-π stacking interactions with amino acid residues in target proteins. |
| 2-Fluoro Substituent | Modifies the electronic properties of the phenyl ring, potentially enhancing binding affinity. It can also block metabolic pathways, thereby increasing the compound's half-life. |
Principles of Rational Design for Enhanced or Modified Bioactivity
Rational drug design is a strategy that leverages the knowledge of a biological target's structure and mechanism to design molecules with specific desired activities. nih.gov182.160.97 For 4-(2-Fluorophenyl)-4-phenylbutanoic acid, several principles of rational design can be applied to enhance or modify its bioactivity.
One key principle is the optimization of the pharmacophore, which is the specific arrangement of functional groups necessary for biological activity. By identifying the key interacting groups of 4-(2-Fluorophenyl)-4-phenylbutanoic acid with its target, modifications can be made to improve this interaction. For instance, if the carboxylic acid group is essential for binding, its position and acidity can be fine-tuned.
Bioisosteric replacement is another powerful tool in rational drug design. nih.govwikipedia.org This involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. In the case of 4-(2-Fluorophenyl)-4-phenylbutanoic acid, various bioisosteric replacements could be considered. For example, the fluorine atom could be replaced with other halogens (Cl, Br) or a methyl group to probe the effect of size and electronics on activity. The phenyl ring itself could be replaced by other aromatic systems like pyridine (B92270) to introduce hydrogen bonding capabilities and alter solubility. ipinnovative.com
| Original Group | Potential Bioisosteric Replacement | Rationale for Modification |
|---|---|---|
| Fluorine | Chlorine, Bromine, Methyl group | To investigate the influence of substituent size, lipophilicity, and electronic effects on biological activity. |
| Phenyl ring | Pyridine, Thiophene | To introduce heteroatoms that can act as hydrogen bond acceptors, potentially improving target binding and altering solubility. |
| Carboxylic Acid | Tetrazole | To increase metabolic stability and bioavailability while maintaining the acidic character necessary for target interaction. ipinnovative.com |
Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict how structural modifications would affect the binding and activity of the compound. These in silico approaches can guide the synthesis of new derivatives with a higher probability of desired biological effects.
Influence of Stereochemistry and Enantiomeric Purity on Biological Activity Profiles
The concept of stereochemistry is paramount in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically affect its biological activity. nih.govslideshare.net 4-(2-Fluorophenyl)-4-phenylbutanoic acid possesses a chiral center at the carbon atom to which the two phenyl groups are attached. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other (designated as R and S enantiomers).
Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit significantly different pharmacological and toxicological profiles in the chiral environment of the body. nih.govnumberanalytics.com This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. nih.govresearchgate.net
The differential activity of enantiomers can be explained by the three-point attachment model, where a chiral molecule must interact with at least three sites on its biological target to achieve a specific orientation and elicit a response. researchgate.net It is highly probable that only one enantiomer of 4-(2-Fluorophenyl)-4-phenylbutanoic acid will have the correct spatial arrangement to bind effectively to its target.
| Enantiomer | Hypothetical Biological Activity | Potential Rationale |
|---|---|---|
| (R)-4-(2-Fluorophenyl)-4-phenylbutanoic acid | High affinity for the target, potent therapeutic effect. | Optimal three-dimensional orientation of the phenyl rings and carboxylic acid group for binding to the active site. |
| (S)-4-(2-Fluorophenyl)-4-phenylbutanoic acid | Low affinity for the target, reduced or no therapeutic effect, or potential for off-target effects. | Steric hindrance or improper orientation of key functional groups prevents effective binding to the active site. |
Therefore, the enantiomeric purity of 4-(2-Fluorophenyl)-4-phenylbutanoic acid is a critical factor. The use of a single, active enantiomer (an enantiopure drug) can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov Regulatory agencies often require the characterization of the pharmacological properties of individual enantiomers of a new chiral drug. news-medical.net The development of stereoselective syntheses or chiral resolution techniques is therefore essential for producing the desired enantiomer in high purity.
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel and Sustainable Synthetic Pathways for 4-(2-Fluorophenyl)-4-phenylbutanoic Acid
The synthesis of 4-(2-Fluorophenyl)-4-phenylbutanoic acid is not widely documented, necessitating the development of novel and efficient synthetic routes. Research in this area should focus on methodologies that are not only high-yielding but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.
Future synthetic explorations could adapt established methods for similar diaryl compounds. One potential approach is a modification of the Friedel-Crafts acylation, a common method for creating carbon-carbon bonds with aromatic rings. For instance, a reaction between 2-fluorobiphenyl (B19388) and succinic anhydride (B1165640) could be investigated, followed by reduction of the resulting keto acid. Another avenue involves cross-coupling reactions, such as the Suzuki or Negishi coupling, to form the 2-fluorobiphenyl core, which can then be further elaborated to the butanoic acid side chain.
A key research goal will be to move beyond classical methods that often require harsh conditions and stoichiometric amounts of Lewis acid catalysts. google.comgoogle.com The development of catalytic systems using more benign metals or even organocatalysts would represent a significant advancement. Furthermore, exploring flow chemistry platforms could offer improved reaction control, safety, and scalability for the synthesis of this and related compounds.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Precursors | Key Transformation | Advantages | Challenges & Sustainability Focus |
| Modified Friedel-Crafts Acylation | 2-Fluorobiphenyl, Succinic Anhydride | Acylation followed by reduction | Utilizes readily available starting materials. | Requires strong Lewis acids (e.g., AlCl₃); development of recyclable or milder catalysts is needed. google.com |
| Cross-Coupling Approach | (2-Fluorophenyl)boronic acid, Phenyl-substituted butanoic acid derivative | Suzuki or similar cross-coupling | High functional group tolerance; modular. | Removal of transition metal catalyst residues; use of greener solvents and energy-efficient conditions. |
| Grignard Reagent Addition | 2-Fluorobenzophenone, 3-carboxypropyl magnesium bromide | Nucleophilic addition | Direct formation of the carbon skeleton. | Sensitive to moisture; requires anhydrous conditions. |
| Novel Acid-Catalyzed Reactions | Substituted pyrrolinones or similar heterocycles | Acid-catalyzed transformation and ring-opening | Potential for discovering entirely new synthetic routes. mdpi.com | Often requires exploration and optimization; may generate complex product mixtures. |
Application of Advanced Spectroscopic and Analytical Techniques for Deeper Structural Insights
A thorough structural characterization of 4-(2-Fluorophenyl)-4-phenylbutanoic acid is fundamental for all subsequent research. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide basic structural confirmation, advanced methods can offer deeper insights.
High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular formula. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be crucial for unambiguous assignment of all proton and carbon signals, which can be complex in diaryl systems.
Furthermore, ¹⁹F NMR spectroscopy will be invaluable for probing the electronic environment around the fluorine atom, providing a sensitive handle to study intermolecular interactions. Solid-state characterization using techniques like X-ray crystallography would provide definitive information on the three-dimensional structure and intermolecular packing in the solid state, which can influence its physical properties.
Table 2: Anticipated Spectroscopic Data for 4-(2-Fluorophenyl)-4-phenylbutanoic Acid
| Technique | Expected Features | Information Gained |
| ¹H NMR | Aromatic protons (multiplets), Aliphatic protons of the butyric acid chain (multiplets), Carboxylic acid proton (broad singlet). | Connectivity of protons, basic carbon skeleton. |
| ¹³C NMR | Aromatic carbons (multiple signals), Carbonyl carbon (~170-180 ppm), Aliphatic carbons. | Carbon framework of the molecule. |
| ¹⁹F NMR | A single resonance, with potential coupling to adjacent protons. | Confirmation of fluorine presence and its electronic environment. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹), Aromatic C-H and C=C bands. | Presence of key functional groups (carboxylic acid, aromatic rings, C-F bond). chemicalbook.com |
| HRMS | A precise m/z value corresponding to the molecular formula C₁₆H₁₅FO₂. | Unambiguous confirmation of the elemental composition. |
Integration of Multi-Omics Data in Mechanistic Studies for Comprehensive Understanding of Biological Actions (in non-human models)
To understand the potential biological effects of 4-(2-Fluorophenyl)-4-phenylbutanoic acid, a systems-level approach is necessary. The integration of multi-omics data from non-human model systems (e.g., cell cultures or animal models) can provide a comprehensive, unbiased view of the compound's mechanism of action. nih.gov This is particularly relevant given that the parent compound, 4-phenylbutanoic acid, is known to act as a histone deacetylase (HDAC) inhibitor. nih.gov
Transcriptomics (RNA-seq): This technique can identify which genes are up- or down-regulated in response to compound exposure. This could reveal, for example, if the compound affects pathways related to cell cycle, apoptosis, or metabolic regulation. nih.gov
Proteomics: By quantifying changes in the levels of thousands of proteins, proteomics can show the downstream effects of altered gene expression and identify post-translational modifications, providing a functional snapshot of the cell's response. nih.gov
Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can uncover shifts in cellular metabolism, such as changes in energy pathways or lipid metabolism, that are induced by the compound. nih.gov
By integrating these datasets, researchers can construct detailed molecular pathways and networks affected by 4-(2-Fluorophenyl)-4-phenylbutanoic acid, potentially identifying its primary molecular targets and off-target effects without prior bias. frontiersin.org
Development of Robust In Vitro Models for Deeper Mechanistic Understanding of Compound Interactions
The development and use of robust in vitro models are critical for efficiently screening and characterizing the biological activity of new compounds. mdpi.com For 4-(2-Fluorophenyl)-4-phenylbutanoic acid, a tiered approach using various cell-based assays would be a logical direction for future research.
Initial studies would likely involve treating various cell lines (e.g., cancer cell lines from different tissues, normal cell lines) with the compound to assess its effects on cell viability, proliferation, and morphology. Based on the known activity of related compounds, assays for HDAC inhibition or endoplasmic reticulum (ER) stress modulation could be prioritized. nih.gov
More advanced models could provide deeper mechanistic insights. For instance, three-dimensional (3D) cell culture models, such as spheroids or organoids, more closely mimic the in vivo environment and can offer a better prediction of a compound's effects. mdpi.com Co-culture systems, which include multiple cell types, could be used to study how the compound affects cell-cell interactions. These sophisticated models are instrumental in bridging the gap between simple cell culture and whole-organism studies, providing a more nuanced understanding of the compound's biological interactions. nih.govresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-fluorophenyl)-4-phenylbutanoic acid, and how do reaction conditions influence yield?
Answer: The synthesis of fluorophenyl-substituted butanoic acids typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, 4-(2-fluorophenyl)-4-oxobutanoic acid (a related compound) is synthesized via ketone formation using fluorobenzene derivatives and succinic anhydride under acidic conditions . Key factors include:
- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
- Purification : Acidic workup and recrystallization (e.g., using ethanol/water mixtures) enhance purity.
Table 1 : Example reaction conditions for fluorophenyl butanoic acid derivatives
| Starting Material | Reagent/Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 2-Fluorobenzene | Succinic anhydride, AlCl₃ | 65–72 | |
| 4-Fluorophenylboronic acid | Pd-mediated coupling | 58 |
Q. How does the fluorine substituent on the phenyl ring affect the compound’s physicochemical properties?
Answer: The fluorine atom at the 2-position of the phenyl ring induces electronic and steric effects:
- Electronic effects : Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~3.5–4.0) compared to non-fluorinated analogs .
- Lipophilicity : LogP values increase by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Crystal packing : Fluorine’s small size and strong C–F bonds promote dense molecular packing, as seen in X-ray diffraction studies of similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorophenyl-substituted butanoic acids?
Answer: Discrepancies in biological data (e.g., antimicrobial IC₅₀ values) may arise from:
- Substituent position : 2-Fluorophenyl vs. 4-fluorophenyl analogs show divergent binding affinities due to steric hindrance or dipole alignment .
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines can alter activity. For example, 4-phenylbutanoic acid derivatives exhibit pH-dependent solubility, affecting bioavailability .
Methodological recommendations : - Standardize assays using controls like 4-phenylbutyric acid (HY-A0281) .
- Perform structure-activity relationship (SAR) studies with systematic substitution (e.g., Cl, CH₃) to isolate electronic vs. steric contributions .
Q. What strategies optimize enantiomeric purity in chiral derivatives of 4-(2-fluorophenyl)-4-phenylbutanoic acid?
Answer: Chiral resolution is critical for pharmaceutical intermediates. Approaches include:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-mediated cross-couplings to achieve >90% enantiomeric excess (ee) .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of racemic mixtures, as demonstrated for 3-(4-fluorophenyl)butanoic acid .
Data-driven optimization : - Table 2 : Enantioselectivity in fluorophenyl butanoic acid derivatives
| Substrate | Method | ee (%) | Reference |
|---|---|---|---|
| 3-(4-Fluorophenyl)butanoic acid | Lipase B, 37°C | 88 | |
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid | Chiral HPLC | 99 |
Q. How can computational modeling guide the design of fluorophenyl butanoic acid derivatives for target-specific applications?
Answer: Density functional theory (DFT) and molecular docking predict:
- Reactivity : Fluorine’s electron-withdrawing effect stabilizes transition states in nucleophilic substitutions, reducing activation energy by ~10–15 kcal/mol .
- Protein binding : Docking studies of 4-(3-chloro-4-fluorophenyl)benzoic acid with COX-2 show hydrogen bonding with Arg120 and hydrophobic interactions with Phe518 .
Validation steps : - Compare computed vs. experimental NMR shifts (δ ¹⁹F: -110 to -115 ppm for 2-fluorophenyl ).
- Use crystallographic data (e.g., CCDC entries) to refine force field parameters .
Data Contradiction Analysis
Q. Why do some studies report conflicting metabolic stability data for fluorophenyl butanoic acids?
Answer: Variations in metabolic half-lives (e.g., liver microsome assays) may result from:
- Species differences : Rat vs. human CYP450 isoforms metabolize fluorophenyl groups at divergent rates .
- Derivatization : Methyl esters (e.g., 4-fluorophenylacetic acid derivatives) resist hydrolysis compared to free acids .
Mitigation : - Conduct interspecies cross-testing and use stable isotopes (e.g., 4-fluorophenylacetic-α,α-d₂ acid) for tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
